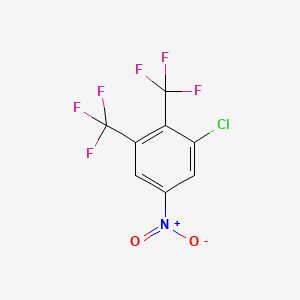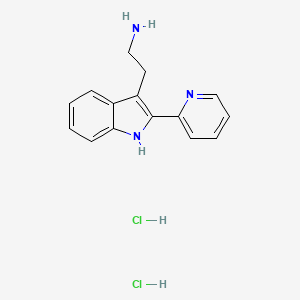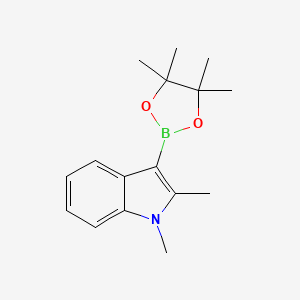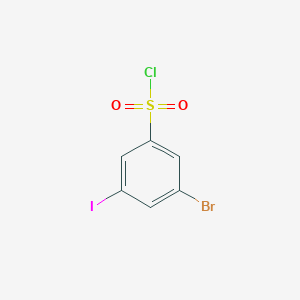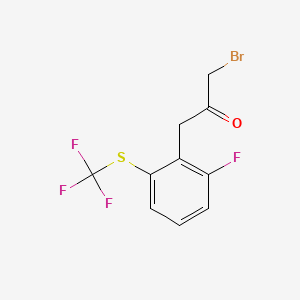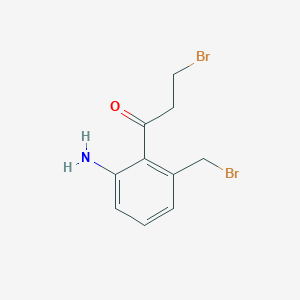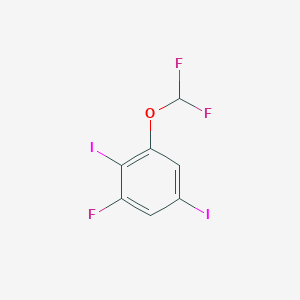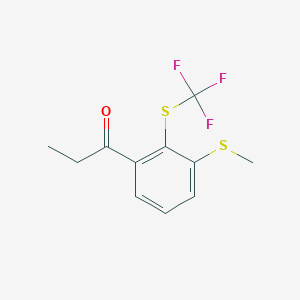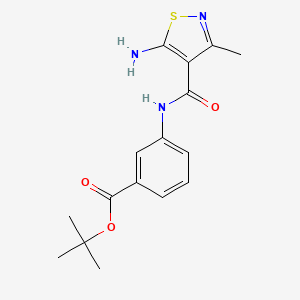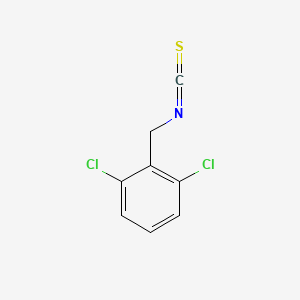
1,3-Dichloro-2-(isothiocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(isothiocyanatomethyl)benzene: is an organic compound with the molecular formula C8H5Cl2NS It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isothiocyanatomethyl group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene can be synthesized through a multi-step process. One common method involves the chlorination of benzene to produce 1,3-dichlorobenzene, followed by the introduction of an isothiocyanatomethyl group. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes, often using chlorine gas and benzene as starting materials. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination. The subsequent introduction of the isothiocyanatomethyl group is achieved through a reaction with an appropriate isothiocyanate compound under controlled conditions.
化学反応の分析
Types of Reactions: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isothiocyanatomethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives.
科学的研究の応用
Chemistry: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is used as an intermediate in the synthesis of other complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. Researchers investigate its potential as a lead compound for designing new medications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 1,3-Dichloro-2-(isothiocyanatomethyl)benzene involves its interaction with specific molecular targets and pathways. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its ability to modify proteins, DNA, and other biomolecules, thereby influencing various biochemical pathways.
類似化合物との比較
1,3-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms at the 1 and 3 positions.
Benzyl Isothiocyanate: A compound with an isothiocyanatomethyl group attached to a benzene ring but without the chlorine substitutions.
Uniqueness: 1,3-Dichloro-2-(isothiocyanatomethyl)benzene is unique due to the presence of both chlorine atoms and the isothiocyanatomethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
31162-19-3 |
|---|---|
分子式 |
C8H5Cl2NS |
分子量 |
218.10 g/mol |
IUPAC名 |
1,3-dichloro-2-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |
InChIキー |
HPZAHNYYXILZIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


